2-[(3-Methoxyphenyl)methylsulfanyl]pyridine
Description
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUUDXIPCUTSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332936 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646511-46-8 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 3-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The methylsulfanyl group (-SCH) undergoes oxidation under mild conditions. For example:
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Sulfoxide formation : Treatment with aqueous NaOCl at room temperature yields the corresponding sulfoxide (R-S(O)-CH) within 6–9 hours .
-
Sulfone formation : Prolonged exposure to MCPBA (meta-chloroperbenzoic acid) or MMPP (magnesium monoperoxyphthalate) in aprotic solvents converts the thioether to a sulfone (R-SO-CH) .
Key Data :
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOCl (aq.) | EtOH, 25°C, 6–9 h | Sulfoxide | 28–29 | |
| MCPBA | DCM, 0°C, 3 h | Sulfone | 82 |
Nucleophilic Substitution at Sulfur
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:
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Alkylation : Reaction with α-haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) in MeCN with KCO yields alkylated pyridine derivatives .
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Amination : Thioether displacement by amines (e.g., hydrazines) under Pd catalysis forms C–N bonds, as demonstrated in pyrazolo[4,3-b]pyridine syntheses .
Mechanistic Insight :
The reaction proceeds via an SAr (nucleophilic aromatic substitution) pathway when electron-withdrawing groups activate the pyridine ring .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes regioselective functionalization:
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Nitration : Directed by the electron-donating methoxyphenyl group, nitration occurs at the para position relative to the sulfanyl substituent .
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Halogenation : Thionyl chloride (SOCl) facilitates chlorination at the 4-position of pyridine under reflux conditions .
Reactivity Trends :
| Electrophile | Position | Product | Reference |
|---|---|---|---|
| HNO/HSO | Para to -SCH | 3-Nitro derivative | |
| SOCl | Pyridine C4 | 4-Chloropyridine analog |
Demethylation of the Methoxy Group
The 3-methoxyphenyl group undergoes demethylation under acidic or enzymatic conditions:
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Acidic hydrolysis : HBr in acetic acid removes the methyl group, yielding a phenolic derivative .
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Biotransformation : Microbial enzymes (e.g., Burkholderia sp. MAK1) catalyze O-demethylation to form 3-hydroxyphenyl analogs .
Yield Optimization :
Coordination Chemistry
The pyridine nitrogen and sulfur lone pairs enable metal coordination:
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Pd complexes : Forms stable complexes with Pd(II) salts (e.g., PdCl) for use in cross-coupling catalysis .
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Cu-mediated reactions : Coordinates Cu(I) in Ullmann-type couplings, facilitating aryl-aryl bond formation .
Stability Data :
| Metal Salt | Ligand Mode | Application | Reference |
|---|---|---|---|
| Pd(OAc) | N,S-bidentate | Suzuki-Miyaura coupling | |
| CuI | Pyridine N-coordination | C–N bond formation |
Photochemical Reactivity
Under UV irradiation (254 nm), the compound undergoes C–S bond cleavage, generating thiyl radicals that dimerize or abstract hydrogen .
Key Observation :
-
Irradiation in the presence of Ir(ppy) catalyst enhances radical stability, enabling selective C–H functionalization .
Biological Activity Modulation
Derivatives exhibit enhanced pharmacological properties:
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which include compounds similar to 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine. These derivatives have shown selective anticancer activity against various cancer cell lines. For instance, thiosemicarbazones synthesized from methoxyphenyl groups exhibited significant cytotoxic effects, indicating that modifications in the phenyl ring can enhance biological activity .
Antimicrobial Properties
Pyridine derivatives, including those related to this compound, have been studied for their antimicrobial properties. Research indicates that certain pyridine compounds exhibit activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The introduction of sulfur-containing groups has been linked to improved antimicrobial efficacy.
Mechanism of Action
The mechanisms by which these compounds exert their effects often involve interactions with biological targets such as enzymes or receptors. For example, some studies suggest that pyridine derivatives may inhibit specific pathways involved in cancer cell proliferation or bacterial metabolism, making them valuable candidates for drug development .
Material Science Applications
Molecular Sensors
Compounds like this compound can serve as molecular sensors due to their ability to form complexes with metal ions and other analytes. This property is particularly useful in environmental monitoring and analytical chemistry, where detecting trace amounts of substances is critical .
Luminophores
The incorporation of such pyridine derivatives into luminescent materials has been explored for applications in optoelectronics. Their photophysical properties can be tuned by modifying the substituents on the pyridine ring, allowing for the design of materials with specific emission characteristics suitable for light-emitting devices .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between pyridine derivatives and appropriate thiol or sulfonyl precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Method | Reagents Used | Yield | Characterization Techniques |
|---|---|---|---|
| Nucleophilic Addition | 3-Methoxyphenyl methyl sulfide + pyridine derivative | High | NMR, X-ray Crystallography |
| Electrophilic Substitution | Pyridine + sulfonyl chloride | Moderate | IR Spectroscopy, Mass Spectrometry |
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Anticancer Screening
- Researchers synthesized a series of thiosemicarbazones derived from methoxyphenyl groups and evaluated their cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting potential for further development as anticancer agents .
- Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
*Full name: 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
Key Observations :
- Lipophilicity : The 3-methoxyphenyl group increases lipophilicity (logP) compared to unsubstituted pyridines. Chloro or trifluoromethyl substituents () further elevate logP, impacting membrane permeability .
Biological Activity
2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a methoxyphenyl methylsulfanyl group, suggests various mechanisms of action that could be leveraged for therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound can be represented structurally as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H13NOS |
| Molecular Weight | 219.30 g/mol |
| Appearance | White to off-white solid |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The methylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can mitigate oxidative stress in cells.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes:
In vitro studies indicated that compounds with the methylsulfanyl group exhibited comparable or superior anti-inflammatory activity compared to standard treatments like celecoxib.
Anticancer Activity
The anticancer properties of related compounds have been extensively studied. For example, several pyrazole derivatives have shown promising results against various cancer cell lines:
| Cell Line | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | This compound | TBD | Induces apoptosis |
| HepG2 (Liver Cancer) | Pyrazole Derivative | 7.01 | Cytotoxicity |
In studies focusing on breast cancer cells, compounds structurally related to this compound were shown to induce significant morphological changes and enhance caspase activity, indicating apoptosis induction at low concentrations .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of related compounds:
- A study reported the synthesis of various pyridine derivatives, including those with methylsulfanyl groups, which exhibited significant anti-inflammatory effects in animal models .
- Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications to the methoxy and sulfanyl groups enhanced biological activity against cancer cell lines .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine?
To synthesize this compound, researchers typically employ nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 3-methoxybenzyl mercaptan) can react with halogenated pyridine derivatives (e.g., 2-chloropyridine) under alkaline conditions. Evidence from analogous syntheses suggests using sodium hydroxide in dichloromethane to facilitate deprotonation and nucleophilic attack . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity . Key variables to optimize include reaction temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants.
Q. How can researchers characterize the purity and structural integrity of this compound?
Routine characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with literature data for analogous pyridine derivatives (e.g., 2-(3-Methoxyphenyl)pyridine ). Key signals include the methoxy proton (~3.8 ppm) and pyridine ring protons (6.5–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a hexane/ethyl acetate mixture and refine using SHELX software .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups at the 4-position) or pyridine rings (e.g., methyl/fluoro substitutions).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC values to establish SAR trends .
- Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with activity.
Q. What methodologies are suitable for studying the metabolic stability of this compound?
- In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites such as sulfoxide or demethylated derivatives .
- Stability in Simulated Biological Fluids : Assess degradation in phosphate-buffered saline (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C over 24 hours .
Q. How can computational modeling predict the binding interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., cytochrome P450 3A4). Validate docking poses with molecular dynamics simulations (GROMACS) .
- Quantum Mechanical Calculations : Perform density functional theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallography data. For example, discrepancies in dihedral angles between the phenyl and pyridine rings may arise from solution vs. solid-state conformations .
- Dynamic NMR Studies : Probe restricted rotation of the methylsulfanyl group by variable-temperature NMR to detect coalescence temperatures .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Antioxidant Additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulation buffers.
- Light Protection : Store samples in amber glass vials under nitrogen atmosphere to prevent photodegradation of the methoxy group .
Q. How can researchers evaluate synergistic effects with co-administered drugs?
- Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Synergy is indicated by FIC ≤0.5 .
- Transcriptomic Profiling : Perform RNA sequencing on treated cell lines to identify pathways modulated by the compound-drug combination .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can significantly impact yields in sulfur-containing compounds .
- Regulatory Compliance : For in vivo studies, ensure compliance with OECD guidelines for chemical safety testing, including acute toxicity (OECD 423) and genotoxicity (OECD 471) assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
